molecular formula C5H3ClI2N2 B2412498 6-Chloro-3,5-diiodopyridin-2-amine CAS No. 1820717-29-0

6-Chloro-3,5-diiodopyridin-2-amine

Cat. No.: B2412498
CAS No.: 1820717-29-0
M. Wt: 380.35
InChI Key: DSMVLZSENUEPBF-UHFFFAOYSA-N
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Description

6-Chloro-3,5-diiodopyridin-2-amine is a halogenated pyridine derivative with the molecular formula C5H3ClI2N2 and a molecular weight of 380.35 g/mol . This compound is characterized by the presence of chlorine and iodine atoms at the 6th and 3rd, 5th positions of the pyridine ring, respectively. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

The synthesis of 6-Chloro-3,5-diiodopyridin-2-amine typically involves halogenation reactions. One common method starts with 2-aminopyridine as the precursor. The process involves chlorination followed by iodination under controlled conditions. The reaction conditions often require the use of specific solvents and catalysts to ensure the selective introduction of chlorine and iodine atoms at the desired positions on the pyridine ring . Industrial production methods may involve similar steps but are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

6-Chloro-3,5-diiodopyridin-2-amine undergoes various chemical reactions, including:

Scientific Research Applications

6-Chloro-3,5-diiodopyridin-2-amine is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 6-Chloro-3,5-diiodopyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The halogen atoms on the pyridine ring enhance its binding affinity to these targets, facilitating the formation of stable complexes. This interaction can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

6-Chloro-3,5-diiodopyridin-2-amine can be compared with other halogenated pyridine derivatives, such as:

The unique combination of chlorine and iodine atoms in this compound imparts distinct reactivity and binding characteristics, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

6-chloro-3,5-diiodopyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClI2N2/c6-4-2(7)1-3(8)5(9)10-4/h1H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSMVLZSENUEPBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1I)Cl)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClI2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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